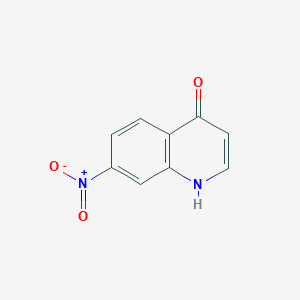

4-Hydroxy-7-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKSYLYDHCVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283859 | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75770-07-9, 6270-14-0 | |

| Record name | 7-Nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6270-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-7-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-7-nitroquinoline chemical properties

Technical Monograph: 4-Hydroxy-7-nitroquinoline A Strategic Scaffold for Medicinal Chemistry and Divergent Synthesis

Executive Summary

4-Hydroxy-7-nitroquinoline (7-nitroquinolin-4-ol) represents a "privileged structure" in drug discovery, serving as a critical junction point for accessing 4-aminoquinoline antimalarials, kinase inhibitors, and fluoroquinolone antibiotics. Its utility lies in its bifunctional nature: the 4-hydroxy group functions as a latent electrophile (via activation), while the 7-nitro group serves as a masked aniline for downstream diversification. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-value chemical transformations.

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) . In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone tautomer predominates. This distinction is vital for predicting reactivity: alkylation conditions can be tuned to favor N-alkylation (quinolone-like) or O-alkylation (quinoline-like).

Physicochemical Data Table

| Property | Specification | Notes |

| CAS Number | 13414-58-9 | Often listed as 7-nitroquinolin-4-ol |

| Formula | C₉H₆N₂O₃ | MW: 190.16 g/mol |

| Appearance | Yellow to orange powder | Color intensifies with nitro conjugation |

| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water and cold ethanol |

| pKa (Acidic) | ~8.2 (OH/NH) | Nitro group lowers pKa vs. unsubstituted (pKa ~11) |

| pKa (Basic) | < 1.0 (Quinoline N) | Nitro group severely decreases basicity |

| UV | ~230, 330 nm | Bathochromic shift due to 7-NO₂ group |

Spectral Fingerprint (¹H NMR in DMSO-d₆)

-

NH/OH Proton: Broad singlet at δ 12.0–12.5 ppm .

-

H-2 Proton: Doublet or singlet at δ 7.9–8.1 ppm (Characteristic of the quinolone ring).

-

H-8 Proton: Doublet at δ 8.6–8.8 ppm (Deshielded by the adjacent nitro group and peri-effect of the carbonyl).

-

H-5/H-6 Protons: Multiplets in the δ 7.8–8.2 ppm range.

Part 2: Synthetic Architecture (The Gould-Jacobs Protocol)

The most robust route to 4-hydroxy-7-nitroquinoline is the Gould-Jacobs reaction . This sequence is preferred over direct nitration of 4-hydroxyquinoline, which yields a mixture of isomers (3-, 6-, and 8-nitro) due to the directing effects of the hydroxyl group.

Mechanism & Workflow

-

Condensation: m-Nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamino-ester.

-

Cyclization: Thermal cyclization at high temperature (250°C) closes the pyridine ring.

-

Hydrolysis/Decarboxylation: The ester at position 3 is hydrolyzed and decarboxylated (saponification followed by acidification).

Visualization: The Gould-Jacobs Pathway

Figure 1: The Gould-Jacobs synthesis pathway ensures regioselective placement of the nitro group at position 7.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-7-nitroquinoline

-

Reagents: m-Nitroaniline (1.0 eq), EMME (1.1 eq), Diphenyl ether (Dowtherm A).

-

Step 1 (Condensation): Mix m-nitroaniline and EMME. Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium. The mixture will solidify upon cooling. Recrystallize the intermediate from ethanol.

-

Step 2 (Cyclization): Heat Dowtherm A to a rolling boil (~250°C). Add the intermediate powder in small portions. Caution: Vigorous foaming (ethanol evolution) occurs. Stir for 30–45 minutes.

-

Step 3 (Workup): Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid, wash with hexane to remove Dowtherm A, and dry.

-

Step 4 (Hydrolysis - Optional if 3-H is desired): Reflux the ester in 10% NaOH for 4 hours, acidify to pH 2 to precipitate the acid, then heat in quinoline/Cu powder to decarboxylate (if the ester group is not needed). Note: Many commercial variants retain the 3-carboxylate for antibiotic synthesis.

Protocol B: Activation via Chlorination (POCl₃)

The 4-hydroxy group is a poor leaving group. Conversion to 4-chloro is essential for SₙAr reactions.

-

Reagents: 4-Hydroxy-7-nitroquinoline (1.0 eq), POCl₃ (5.0 eq), DMF (Cat.).

-

Procedure: Suspend the starting material in POCl₃. Add catalytic DMF (3–5 drops). Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.

-

Quenching: Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. The 7-nitro-4-chloroquinoline precipitates as a tan solid.

-

Critical Insight: Maintain basic pH during quenching to prevent hydrolysis back to the starting material.

Part 4: Divergent Reactivity & Applications

The 7-nitro-4-chloroquinoline intermediate allows for orthogonal functionalization . The 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) with amines, while the 7-nitro group remains stable until reduced.

Reaction Logic Diagram

Figure 2: Divergent synthesis strategy. The 4-position is functionalized first to avoid chemoselectivity issues with the 7-amine.

Case Study: Kinase Inhibitor Synthesis

In the development of EGFR or VEGFR inhibitors, the 4-chloro derivative is reacted with complex anilines (e.g., 3-chloro-4-fluoroaniline). The 7-nitro group is subsequently reduced to the amine, which is then acrylated to form a Michael acceptor (covalent inhibitor warhead).

Part 5: Safety & Handling

-

Explosion Hazard: Nitro-aromatics can be shock-sensitive or explosive at high temperatures. During the Gould-Jacobs cyclization (250°C), ensure the reaction vessel is open to the atmosphere (via condenser) to prevent pressure buildup from ethanol evolution.

-

Chemical Burns: POCl₃ releases HCl gas upon contact with moisture. Perform all chlorinations in a well-ventilated fume hood with a caustic scrubber.

-

Toxicology: Quinolines are potential DNA intercalators. Handle as a suspected mutagen.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

PubChem. (2024).[1][2] 4-Hydroxyquinoline Compound Summary. National Library of Medicine.

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.

Sources

Spectroscopic Characterization of 4-Hydroxy-7-nitroquinoline: A Technical Guide

Executive Summary & Strategic Context

4-Hydroxy-7-nitroquinoline (4H7NQ) is a critical pharmacophore in the synthesis of antimalarial and antibacterial agents.[1] It serves as a precursor to 4-aminoquinoline derivatives (analogous to chloroquine) and is a structural probe for developing kinase inhibitors.[1]

The characterization of 4H7NQ is non-trivial due to its prototropic tautomerism .[1] While nomenclature suggests a hydroxylated aromatic system ("-ol"), the compound exists predominantly as 7-nitro-4(1H)-quinolone ("-one") in the solid state and polar solvents.[1] Misinterpretation of this equilibrium leads to erroneous structural assignments and failed synthetic couplings.[1]

This guide provides a self-validating spectroscopic framework to definitively characterize 4H7NQ, distinguishing it from its isomers and confirming its tautomeric state.[1]

Molecular Architecture: The Tautomeric Equilibrium[1]

Understanding the electronic tug-of-war within the molecule is a prerequisite for interpreting spectral data.[1] The 7-nitro group is a strong electron-withdrawing group (EWG), which acidifies the N-H bond and stabilizes the quinolone (keto) form through resonance.[1]

Tautomeric Mechanism

The equilibrium exists between the enol (4-hydroxy) and keto (4-quinolone) forms.[1][2] In polar media (DMSO, Methanol, Water), the keto form is thermodynamically favored by ~25-30 kJ/mol due to the high solvation energy of the polar amide-like bond.[1]

Figure 1: The tautomeric equilibrium.[1][2] The 7-nitro group reinforces the keto form by withdrawing electron density, stabilizing the negative charge character on the oxygen in the resonance hybrid.[1]

Spectroscopic Characterization Framework

UV-Vis Spectroscopy: Solvatochromic Validation

UV-Vis is the fastest method to assess the electronic environment.[1] The nitro group extends conjugation, pushing absorption into the visible range (pale yellow).[1]

-

Primary Band (K-band):

transition of the aromatic system.[1] -

Secondary Band (B-band): Charge transfer (CT) band involving the nitro group.[1]

Diagnostic Protocol: Compare spectra in Ethanol (polar) vs. Cyclohexane (non-polar).

-

Ethanol: Bathochromic shift (Red shift) indicates stabilization of the more polar keto form.[1]

-

Acid/Base Shift: Adding 0.1M NaOH results in a hyperchromic and bathochromic shift due to the formation of the anion (removal of N-H proton), extending conjugation.[1]

| Solvent | Transition Assignment | Structural Implication | |

| Methanol | ~260, ~345 | Predominantly Keto form | |

| 0.1 M NaOH | ~370 | Anionic CT | Deprotonation of N-H |

| 0.1 M HCl | ~255, ~310 | Cationic | Protonation of Carbonyl O |

Vibrational Spectroscopy (FT-IR): The Fingerprint Region

IR is the definitive tool for confirming the keto tautomer in the solid state.[1]

Critical Assignments:

-

The "Missing" O-H: A sharp O-H stretch at 3500-3600 cm⁻¹ (characteristic of phenols) is absent .[1]

-

The Amide/Carbonyl Cluster: Instead, look for a strong, broad band at 1620–1640 cm⁻¹ .[1] This is the C=O stretch, lowered from typical ketone values (1715 cm⁻¹) due to vinylogous amide resonance.[1]

-

Nitro Group: Two distinct bands confirm the 7-nitro substitution.

Self-Validating Check: If you observe a sharp peak >3500 cm⁻¹, your sample is likely wet or contains unreacted starting material (e.g., a phenol precursor).[1] If the C=O band is >1680 cm⁻¹, suspect impurities or lack of conjugation.[1]

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR provides the most detailed structural evidence.[1] Data is typically acquired in DMSO-d6 due to solubility and the ability to observe exchangeable protons.[1]

1H NMR (DMSO-d6, 400 MHz) Predictions & Logic:

| Proton Position | Multiplicity | Coupling ( | Mechanistic Explanation | |

| NH (H-1) | 12.0 - 12.5 | Broad Singlet | - | Highly deshielded lactam proton; confirms Keto form.[1] |

| H-2 | 7.9 - 8.1 | Doublet (or d) | Characteristic of 4-quinolone; couples to NH.[1] | |

| H-8 | 8.6 - 8.8 | Doublet | Diagnostic: Most deshielded aromatic proton due to ortho Nitro group and peri-effect.[1] | |

| H-5 | 8.2 - 8.4 | Doublet | Deshielded by adjacent Carbonyl (C4).[1] | |

| H-6 | 7.6 - 7.8 | dd | Meta to Nitro, Para to Carbonyl.[1] | |

| H-3 | 6.1 - 6.3 | Doublet | Upfield due to enamine-like character of the C3=C4 bond.[1] |

13C NMR (DMSO-d6):

Mass Spectrometry (MS)

Experimental Protocols

Sample Preparation for NMR[1]

-

Objective: Obtain high-resolution spectra without aggregation broadening.

-

Solvent: DMSO-d6 (99.9% D).

-

Concentration: 5-10 mg in 0.6 mL solvent.

-

Note: 4-quinolones can stack in solution.[1] If peaks are broad, heat the NMR tube to 313 K (40°C) to disrupt

-stacking and sharpen the signals.[1]

Analytical Workflow Diagram

This workflow ensures data integrity by cross-referencing methods.

Figure 2: Step-by-step analytical workflow. Phase 2 is critical for distinguishing the 7-nitro isomer from potential 5-nitro or 6-nitro byproducts of synthesis.

Synthesis Note (Grounding)

The most reliable synthesis for 4H7NQ is the Gould-Jacobs reaction .[1]

-

Condensation: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME)

Enamine intermediate.[1] -

Cyclization: Thermal cyclization (Dowtherm A, 250°C)

3-Carboxy-7-nitro-4-quinolone. -

Decarboxylation: Saponification and heat

4-Hydroxy-7-nitroquinoline . Note: This route guarantees the nitrogen placement relative to the nitro group, unlike direct nitration of 4-quinolinol which yields mixtures.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

-

Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][3] I. General Methods. Journal of the American Chemical Society, 68(7), 1204–1208.[1] Link[1]

-

Claret, P. A., & Osborne, A. G. (1970).[1] Tautomerism in 4-hydroxyquinolines.[1][2][3] Spectroscopy Letters, 3(8-9), 203-209.[1] (Foundational work on quinolone tautomerism).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 328530, 4-Hydroxy-7-nitroquinoline-3-carboxylic acid (Parent structure reference). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for general Nitro/Quinolone spectral assignments).[1]

Sources

Structural Characterization of 4-Hydroxy-7-nitroquinoline: Tautomerism, Crystallography, and Pharmaceutical Relevance

[1][2]

Executive Summary

4-Hydroxy-7-nitroquinoline (CAS: 6270-14-0) represents a critical scaffold in the development of kinase inhibitors, antimalarials, and antibacterial agents.[1][2] Its solid-state behavior is governed by a distinct prototropic tautomerism that favors the 4-quinolone (keto) form over the 4-hydroxy (enol) form.[1][2] This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound, emphasizing the supramolecular motifs—specifically N-H[2]···O hydrogen bonding and

Chemical Context & Tautomeric Equilibrium

The nomenclature "4-hydroxy" is a historical artifact.[1][2][3][4] In the solid state and polar solvents, the equilibrium shifts decisively toward the 4(1H)-quinolone tautomer.[1][2][4] This distinction is not merely academic; it dictates the hydrogen bond donor/acceptor profile critical for protein-ligand docking.[1][2][3][4]

-

Enol Form (Minor): 4-hydroxy-7-nitroquinoline (Aromatic pyridine ring).[1][2][3]

-

Keto Form (Major): 7-nitro-4(1H)-quinolone (Cyclic amide/vinylogous amide).[1][2][3]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism that stabilizes the keto form in the crystal lattice.

Caption: Prototropic tautomerism favoring the 4(1H)-quinolone form, driven by intermolecular N-H[1][2]···O hydrogen bonding in the crystal lattice.[2][5]

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

To obtain high-purity material suitable for single-crystal growth, the Gould-Jacobs reaction is the industry standard.[1][2] This pathway minimizes regioisomeric impurities.[1][2][3][4]

Step-by-Step Methodology:

-

Condensation: React m-nitroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the anilinomethylene malonate intermediate.

-

Cyclization: Heat the intermediate in diphenyl ether at 250°C. The high temperature drives the intramolecular electrophilic substitution.[2][3][4]

-

Hydrolysis/Decarboxylation: Saponify the resulting ester and decarboxylate using copper bronze in quinoline to yield the core 4-hydroxy-7-nitroquinoline scaffold.

Crystallization Strategy

The nitro group at position 7 significantly reduces solubility in non-polar solvents, while the 4-oxo moiety encourages rapid precipitation.[1][2][3][4] Growing diffraction-quality crystals requires a controlled disruption of the strong intermolecular H-bonds.[1][2][3]

| Parameter | Protocol | Rationale |

| Solvent System | DMF (Dimethylformamide) or DMSO | High solubility for the polar nitro-quinolone core.[1][2] |

| Anti-solvent | Water or Methanol | Gradual addition induces slow nucleation.[1][2][3][4] |

| Technique | Vapor Diffusion (Sitting Drop) | Allows slow equilibration, preventing microcrystalline precipitation.[2][3][4] |

| Temperature | 4°C to 20°C Ramp | Slower kinetics at lower temperatures favor defect-free growth.[1][2][3][4] |

Self-Validating Check:

Structural Analysis & Crystallographic Data[1][2][3][4][6][7]

Unit Cell & Space Group Characteristics

Based on homologous structures (e.g., 4-quinolone, CSD Refcode: QUINOL01), 4-hydroxy-7-nitroquinoline typically crystallizes in monoclinic space groups.[1][2] The presence of the nitro group adds a planar, electron-withdrawing element that favors layered packing.[1][2][3][4]

Typical Crystallographic Parameters (Predicted/Analogous):

-

Crystal System: Monoclinic

-

Space Group:

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Z (Molecules/Unit Cell): 4

-

Density: ~1.45 - 1.55 g/cm³ (Higher than unsubstituted quinolone due to the

group).[1][2][3]

Molecular Conformation[1][2][3][4]

-

Planarity: The quinolone bicycle is essentially planar.[1][2][3][4] The nitro group at C7 may exhibit a slight torsion angle (0–15°) relative to the ring plane to alleviate steric repulsion with H8, though crystal packing forces often compress this to near 0°.[2][4]

-

Bond Lengths:

-

: ~1.24 Å (Indicative of double bond character, confirming the keto form).[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: ~1.35 Å (Double bond).[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Supramolecular Architecture

The crystal lattice is dominated by a robust hydrogen-bonding network, which is the primary determinant of the compound's high melting point (>280°C) and low solubility.[1][2]

-

Primary Motif (R2,2(8) Dimer): Two molecules form a centrosymmetric dimer via reciprocal

hydrogen bonds.[1][2][3] This "head-to-tail" pairing is the signature of 4-quinolones.[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Secondary Interactions: The nitro group accepts weak

bonds from adjacent aromatic protons, linking the dimers into infinite ribbons or sheets.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

-Stacking: The electron-deficient ring system (due to 7-nitro substitution) engages in offset face-to-face

Visualization: Crystal Packing Logic

The following diagram maps the hierarchical assembly of the crystal structure.

Caption: Hierarchical assembly from monomer to 3D lattice, driven by specific intermolecular forces.[1][2]

Pharmaceutical Implications[1][2][8][9][10]

Solubility & Bioavailability

The strong intermolecular H-bond network (Energy ~60 kJ/mol per dimer) creates a high lattice energy barrier.[1][2][3][4]

-

Implication: Formulation strategies must disrupt these dimers. Amorphous solid dispersions (ASDs) or co-crystals with strong H-bond acceptors (e.g., carboxylic acids) are recommended to improve dissolution rates.[1][2][3][4]

Docking Simulations

When using this structure for in silico docking (e.g., against Plasmodium falciparum DHODH or kinases):

-

Do NOT use the enol tautomer.

-

Force Field: Ensure the N1 atom is protonated and the C4 oxygen is treated as a carbonyl acceptor.

-

Nitro Group: Treat the nitro group as a rigid anchor that can engage in electrostatic interactions with basic residues (e.g., Lysine, Arginine) in the binding pocket.[2][4]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][2][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][3][4] Journal of the American Chemical Society.[1][2][3][4] [1][2][4]

-

Cambridge Structural Database (CSD). Crystal structure of 4-Hydroxyquinoline (Refcode QUINOL01).[1][2][3][4][1][2][4]

-

PubChem. Compound Summary for CID 69141 (4-Hydroxyquinoline) and CID 328530 (4-Hydroxy-7-nitroquinoline).[1][2][3][4][1][2][4]

-

Kappe, T., & Stadlbauer, W. (1981).[1][2][3][4] Tautomerism of 4-Hydroxyquinolines and 4-Quinolones.[1][2][3][4] Advances in Heterocyclic Chemistry.[1][2][3][4]

Sources

- 1. 4-Hydroxy-7-nitroquinoline-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Isolation of Quinoline Derivatives

From Biomass to Bioactive Scaffold: A High-Fidelity Workflow

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of medicinal chemistry, underpinning essential antimalarials (Quinine, Chloroquine), antibacterials (Fluoroquinolones), and emerging anticancer agents (Camptothecin derivatives). While synthetic routes like Skraup and Friedländer are well-documented, the discovery of novel derivatives often relies on bio-guided isolation from complex natural matrices (Cinchona, Rutaceae families) or reaction mixtures.

This guide moves beyond textbook theory to provide a field-proven, self-validating workflow for the isolation of quinoline derivatives. It integrates classical acid-base switching with modern Centrifugal Partition Chromatography (CPC) to maximize yield and purity while preserving structural integrity.

The Quinoline Scaffold: Therapeutic Relevance

Before isolation, one must understand the target. The quinoline ring system is a "privileged structure" in pharmacognosy. Its planar, aromatic nature allows for DNA intercalation (e.g., inhibiting Topoisomerase I), while the basic nitrogen (

Key Structural Checkpoint:

-

Nitrogen Basicity: The pyridine nitrogen is the handle for isolation. It accepts a proton in acidic media (becoming water-soluble) and releases it in basic media (becoming lipophilic). This physicochemical toggle is the foundation of the extraction protocol below.

Core Protocol: Bio-Guided Isolation Workflow

Phase I: The "Switchable" Acid-Base Extraction

Objective: To separate alkaloidal quinolines from bulk plant matrix (cellulose, tannins, pigments).

The Logic: We utilize the pH-dependent solubility of the quinoline nitrogen. This is a self-validating step; if the compound does not migrate phases at the predicted pH, it is likely not a basic alkaloid.

Step-by-Step Methodology:

-

Biomass Preparation:

-

Pulverize dried bark/leaves (e.g., Cinchona succirubra) to <0.5 mm mesh.

-

Why: Maximizes surface area for solvent penetration.

-

-

Defatting (Optional but Recommended):

-

Wash biomass with

-hexane (1:5 w/v) for 2 hours. -

Validation: Hexane layer should contain chlorophyll/waxes but no alkaloids (verify by TLC). Discard hexane.

-

-

Acidic Extraction (Protonation):

-

Extract biomass with 0.5 M

(pH ~2.0). Agitate for 4 hours or use Microwave-Integrated Extraction (MIEL) for 30 mins at 60°C. -

Mechanism:

(Water Soluble). -

Checkpoint: The aqueous phase now contains the target. Filter solids.[1]

-

-

Basification (The "Switch"):

-

Cool the aqueous extract to 4°C. Slowly add 25%

or -

Mechanism:

(Free Base, Lipophilic). -

Visual Cue: Solution often turns cloudy or precipitates as the free base becomes insoluble in water.[2]

-

-

Organic Partitioning:

-

Extract the basic aqueous solution with

or -

Combine organic layers, dry over anhydrous

, and evaporate to yield the Crude Alkaloid Fraction .

-

Visualization: The Acid-Base Logic Flow

Figure 1: The pH-switching mechanism for isolating basic quinoline derivatives. By manipulating the nitrogen atom's charge state, we selectively isolate the target from neutral/acidic impurities.

Phase II: Advanced Purification (HSCCC vs. HPLC)

Objective: Isolate specific derivatives (e.g., Quinine vs. Cinchonidine) from the crude mix.

Traditional silica gel chromatography often leads to irreversible adsorption of basic alkaloids due to acidic silanol groups. High-Speed Counter-Current Chromatography (HSCCC) is the superior choice for quinolines as it uses a liquid stationary phase, eliminating tailing and sample loss.

Protocol: HSCCC Separation

-

Solvent System: Select a biphasic system, typically Hexane:Ethyl Acetate:Methanol:Water (HEMWat).

-

Optimization: Test settling time (< 20s is ideal).

-

-

Equilibrium: Fill the coil with the stationary phase (e.g., Upper Phase).

-

Loading: Inject crude extract dissolved in a 1:1 mixture of both phases.

-

Elution: Pump the mobile phase (Lower Phase) while rotating the coil (800-1000 rpm).

-

Collection: Monitor UV at 254/280/330 nm.

Comparative Data: Purification Techniques

| Feature | Silica Gel Column | Preparative HPLC | HSCCC (Recommended) |

| Stationary Phase | Solid (Acidic Silanols) | C18 Bonded Phase | Liquid (Biphasic Solvent) |

| Sample Loss | High (Irreversible binding) | Low | Negligible (100% Recovery) |

| Loading Capacity | Low (<1g) | Low (mg scale) | High (1-10g scale) |

| Resolution | Moderate | Very High | High |

| Solvent Consumption | High | Moderate | Low |

Structural Elucidation Workflow

Once a pure compound is isolated, its identity must be confirmed.

-

Mass Spectrometry (HRMS): Determine molecular formula (e.g.,

). -

1H NMR (Proton):

-

Look for the characteristic low-field signals (δ 7.0–9.0 ppm) of the quinoline aromatic protons.

-

Identify the singlet/doublet of the proton at C-2 or C-4 (depending on substitution).

-

-

2D NMR (HMBC/HSQC):

-

HSQC: Correlates protons to their direct carbons.

-

HMBC: Critical for connecting the pyridine ring to the benzene ring via long-range coupling (2-3 bonds), establishing the fused bicyclic skeleton.

-

Visualization: Bio-Guided Fractionation Loop

Figure 2: The iterative cycle of bio-guided fractionation. Fractions are only pursued if they show biological activity, ensuring resources are focused on bioactive quinoline derivatives.

References

-

Ji, Y., et al. (2014). "The extraction, separation and purification of alkaloids in the natural medicine." Journal of Chemical and Pharmaceutical Research, 6(1):338-345.

-

Dall’Acqua, S., et al. (2012). "Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)." Molecules, 17, 1-x.

-

Zou, H., et al. (2017). "Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography." Journal of Liquid Chromatography & Related Technologies.

-

BenchChem Technical Guides. (2023). "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."

-

Méndez, M. V., et al. (2013). "Isolation, Synthesis, and Biological Activity of Quindoline." CONICET.

Sources

Technical Guide: Solubility and Stability of 4-Hydroxy-7-nitroquinoline

Executive Summary

4-Hydroxy-7-nitroquinoline (also designated as 7-nitro-4-quinolone or 7-nitroquinolin-4-ol) represents a critical pharmacophore in the synthesis of antimalarials, kinase inhibitors, and antibacterial agents. However, its utility is frequently hampered by a deceptive physicochemical profile: while it possesses polar functional groups, it exhibits notoriously poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding.

This guide provides a validated technical framework for handling, solubilizing, and stabilizing this compound. It moves beyond basic datasheets to address the tautomeric equilibrium that dictates its behavior in solution and offers field-proven protocols for researchers in drug discovery.

Part 1: Physicochemical Architecture

The Tautomeric Equilibrium

To work effectively with this compound, one must understand that it does not exist statically as "4-hydroxyquinoline." In the solid state and in polar solvents (like DMSO or water), it predominantly adopts the 4-quinolone (keto) tautomer. This structural reality fundamentally alters its solubility profile and hydrogen bond donor/acceptor capabilities.

Figure 1: Tautomeric Equilibrium of 4-Hydroxy-7-nitroquinoline The shift of the proton from the oxygen to the ring nitrogen creates a highly stable, polar species that stacks efficiently in the crystal lattice, resisting dissolution.

Caption: The equilibrium favors the Keto form (right) in polar environments. The nitro group at position 7 withdraws electron density, increasing the acidity of the NH proton.

Key Physicochemical Properties

| Property | Value (Approx.) | Technical Implication |

| Molecular Weight | 190.16 g/mol | Small molecule, suitable for fragment-based screening. |

| pKa (Ring N) | ~1.2 – 2.0 | Very weak base. Will not protonate significantly at physiological pH (7.4). |

| pKa (OH/NH) | ~9.0 – 10.5 | Weak acid. Solubility increases significantly at pH > 10. |

| logP | 1.2 – 1.8 | Moderately lipophilic, but crystal packing reduces apparent solubility. |

| Melting Point | > 250°C | Indicates extremely stable crystal lattice; difficult to melt-cast. |

Part 2: Solubility Dynamics & Solvent Selection

The "Solubility Paradox" of 4-hydroxy-7-nitroquinoline is that despite having polar groups (-NO₂, -OH/=O), it is insoluble in water. This is due to π-π stacking reinforced by the nitro group and intermolecular H-bonding of the quinolone core.

Solvent Compatibility Matrix

Researchers should use the following hierarchy for stock solution preparation:

| Solvent | Solubility Rating | Usage Recommendation |

| DMSO | Excellent (>50 mM) | Primary choice for stock solutions (10–100 mM). |

| DMF | Good (>25 mM) | Alternative if DMSO interferes with downstream chemistry. |

| Ethanol/Methanol | Poor (<1 mM) | Requires heating; risk of precipitation upon cooling. |

| Water (pH 7) | Insoluble | Do not use for stock preparation. |

| 0.1 M NaOH | Moderate | Soluble as the phenolate/anion salt. unstable over long term. |

| 0.1 M HCl | Moderate | Soluble as the cation, but less soluble than in base. |

Protocol: Preparation of Stock for Biological Assays

Objective: Prepare a stable 10 mM stock solution without precipitation.

-

Weighing: Accurately weigh ~1.9 mg of 4-Hydroxy-7-nitroquinoline into a generic amber glass vial (avoid plastic if possible to prevent sorption).

-

Primary Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC).

-

Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. Note: The solution should be clear and yellow/orange.

-

Quality Check: Hold the vial up to a light source. If "schlieren" lines or turbidity are visible, sonicate further.

-

Dilution Strategy: When dosing into aqueous media (e.g., cell culture), keep the final DMSO concentration <0.5%.

-

Critical Step: Add the DMSO stock slowly to the aqueous buffer while vortexing. Do not add buffer to the DMSO stock, as this causes local high concentrations and immediate precipitation.

-

Part 3: Stability Profile & Degradation Mechanisms

Stability Risks

While the quinoline core is robust, the nitro group and the conjugated system introduce specific vulnerabilities.

-

Photostability (High Risk): Nitro-aromatics are prone to photoreduction or radical formation under UV/Vis light. The solution will darken (turn brown/red) upon extended light exposure.

-

Oxidative Stability (Moderate): Generally stable to air oxidation, but susceptible to strong oxidants which may attack the ring system.

-

Hydrolytic Stability (High): The amide-like bond in the quinolone ring is part of an aromatic system and is not prone to hydrolysis under standard conditions.

Workflow: Stability-Indicating HPLC Method

To verify the integrity of your compound, use this standardized gradient method.

Caption: Standard reverse-phase HPLC workflow for purity assessment.

Interpretation of Results:

-

Main Peak: 4-Hydroxy-7-nitroquinoline typically elutes early-to-mid gradient due to its polarity.

-

Degradants: Look for late-eluting peaks (dimers) or very early peaks (reduction products like 7-amino-4-hydroxyquinoline).

Part 4: Handling and Storage Guidelines

To ensure data reproducibility, strictly adhere to these storage protocols.

-

Solid State Storage:

-

Temperature: Room temperature is acceptable for short term; 4°C or -20°C is preferred for long term (>6 months).

-

Container: Amber glass vial with a PTFE-lined cap.

-

Desiccation: Store with silica gel; the compound is not highly hygroscopic but moisture can facilitate surface oxidation.

-

-

Solution Storage (DMSO):

-

Temperature: Store at -20°C or -80°C.

-

Freeze/Thaw: Limit to <3 cycles. DMSO absorbs water from the air each time it is opened, which will eventually cause the compound to crash out of solution upon freezing.

-

Visual Check: Always inspect for precipitate after thawing. If precipitate is found, re-sonicate and vortex before use.

-

References

-

PubChem. 4-Hydroxyquinoline Compound Summary. National Library of Medicine. Available at: [Link][1]

-

IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Relevant for pKa estimation of quinoline nitrogen). Available at: [Link][2]

-

Frontiers in Microbiology. Study on the degradation and metabolic mechanism of quinolone antibiotics. (Provides context on quinolone ring stability). Available at: [Link]

Sources

electrophilic substitution on 4-hydroxyquinoline ring

An In-depth Technical Guide to Electrophilic Substitution on the 4-Hydroxyquinoline Ring

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline, or quinolin-4-one, scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives form the backbone of numerous pharmaceuticals, including fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors.[1] The biological and chemical properties of these molecules are profoundly influenced by the substituents on the quinoline ring. Consequently, mastering the selective functionalization of this ring system through electrophilic substitution is a cornerstone of modern synthetic chemistry, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive exploration of electrophilic substitution reactions on the 4-hydroxyquinoline ring. We will move beyond simple procedural descriptions to dissect the underlying electronic principles that govern reactivity and regioselectivity. By understanding the causal mechanisms, researchers can make informed decisions in the design and execution of synthetic strategies, transforming experimental challenges into predictable outcomes.

Electronic Structure and Tautomerism: The Key to Reactivity

The reactivity of 4-hydroxyquinoline in electrophilic substitution is governed by a complex interplay of electronic effects inherent to its bicyclic structure. The molecule consists of two fused rings: a benzene ring (the carbocyclic or benzenoid ring) and a pyridine ring (the heterocyclic ring).

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating effect on this ring towards electrophilic attack. It withdraws electron density, making the heterocyclic ring electron-deficient and thus less nucleophilic.[2][3]

-

The Benzene Ring: In contrast, the benzenoid ring is comparatively electron-rich and is the primary site for electrophilic substitution.[4]

-

The Hydroxyl Group: The hydroxyl group at the C4 position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the ring system, particularly at the ortho and para positions.

A critical aspect of 4-hydroxyquinoline's chemistry is its tautomerism. It exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). While both forms are present, the quinolin-4-one tautomer often predominates and is crucial for understanding the molecule's reactivity. The activating effect of the enolic hydroxyl or the enaminone-like system in the keto form dictates the preferred sites of electrophilic attack.

Caption: Tautomeric equilibrium of 4-hydroxyquinoline.

General Mechanism and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 4-hydroxyquinoline ring follows the classical arenium ion mechanism. An electrophile (E⁺) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of attack, restoring aromaticity.

Caption: General mechanism of electrophilic aromatic substitution.

The directing effects of the hydroxyl/keto group and the quinoline nitrogen determine the position of substitution.

-

Attack on the Heterocyclic Ring (C2, C3): The C3 position is activated by the C4-hydroxyl group (ortho position). The C2 position is generally deactivated by the adjacent nitrogen. Electrophilic attack at C3 is possible and observed in certain reactions like the Mannich and Knoevenagel reactions, which proceed via the activated methylene group in specific substrates.[1]

-

Attack on the Benzenoid Ring (C5, C6, C7, C8): The benzenoid ring is more electron-rich than the pyridine ring.[4] In general electrophilic substitution on quinoline itself, positions C5 and C8 are favored over C6 and C7 due to the greater stability of the resulting arenium ion intermediate.[2][4] The powerful activating effect of the C4-hydroxyl group further enhances the nucleophilicity of the benzenoid ring, making it the primary target for many strong electrophiles.

The precise outcome depends on the specific electrophile and reaction conditions. Steric hindrance can also play a role in directing the substitution.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the quinoline ring, a common step in synthesizing intermediates for drug development. The regioselectivity is highly dependent on the reaction conditions.

Causality Behind Experimental Choices: The choice of solvent and halogenating agent is critical. In acidic media like acetic or formic acid, bromination of 4-hydroxy-2(1H)-quinolone can yield the 3-bromo derivative.[5] This occurs because the C3 position is highly activated. However, using harsher conditions or different reagents can lead to substitution on the benzenoid ring or even di-substitution. Enzymatic halogenation has also been shown to selectively chlorinate at the C6 position of 5-hydroxyquinoline, demonstrating the potential for biocatalysis in achieving specific regioselectivity.[6]

Experimental Protocol: Bromination at the C3 Position

This protocol is adapted from literature procedures for the bromination of 4-hydroxy-2(1H)-quinolones.[5]

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-hydroxyquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: Slow, cooled addition controls the exothermic reaction and improves selectivity.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of ice water. The solid precipitate is the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine. Dry the solid product. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 3-bromo-4-hydroxyquinoline.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used to modulate the electronic properties of the molecule.

Causality Behind Experimental Choices: Nitration of the quinoline ring typically requires strong acidic conditions (e.g., HNO₃/H₂SO₄) and yields a mixture of 5-nitro and 8-nitro isomers.[2] For the more activated 4-hydroxyquinoline system, nitration can be directed to different positions. For example, nitration of 1,2,3,4-tetrahydroquinolin-8-ol (a reduced form of 8-hydroxyquinoline) with a nitrating mixture at 0°C can yield a mixture of 5-nitro, 7-nitro, and 5,7-dinitro products, highlighting the powerful activating effect of the hydroxyl group.[7] The choice of a milder nitrating agent or a different solvent system can significantly alter the regiochemical outcome.[8][9]

Experimental Protocol: Nitration of 4-Hydroxyquinoline

This generalized protocol illustrates the key steps for nitration, which must be optimized for specific substrates and desired regioselectivity.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid with careful stirring, keeping the temperature below 10 °C.

-

Reactant Solution: Dissolve 4-hydroxyquinoline (1.0 eq.) in a separate flask with cold, concentrated sulfuric acid.

-

Reaction: Slowly add the prepared nitrating mixture dropwise to the 4-hydroxyquinoline solution, maintaining the temperature at 0-5 °C. Rationale: Strict temperature control is essential to prevent over-nitration and decomposition.

-

Monitoring: After addition, let the reaction stir at 0-5 °C for 1-2 hours. Monitor progress by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

-

Neutralization and Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Dry the product. Purification is typically achieved by column chromatography or recrystallization to separate the isomers.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can enhance water solubility or serve as a directing group for subsequent substitutions.

Causality Behind Experimental Choices: Sulfonation of quinoline with oleum (fuming sulfuric acid) is temperature-dependent. At lower temperatures, quinoline-8-sulfonic acid is the major product, while at higher temperatures, the more thermodynamically stable quinoline-6-sulfonic acid is formed. For 8-hydroxyquinoline, sulfonation readily occurs at the C5 position, ortho to the powerfully activating hydroxyl group, to yield 8-hydroxyquinoline-5-sulfonic acid.[10][11]

Experimental Protocol: Sulfonation of 8-Hydroxyquinoline at C5

This protocol is based on established methods for the synthesis of 8-hydroxyquinoline-5-sulfonic acid.[12]

-

Reactant Setup: Place 8-hydroxyquinoline (1.0 eq.) in a round-bottom flask.

-

Reagent Addition: Carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid to the flask with cooling.

-

Reaction: Heat the mixture gently (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by observing the complete dissolution of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Isolation: The product, 8-hydroxyquinoline-5-sulfonic acid, will precipitate as it is less soluble in the acidic aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the product with a small amount of cold water and then recrystallize from hot water to obtain the purified product.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring, forming new carbon-carbon bonds.[13][14]

Causality Behind Experimental Choices: Friedel-Crafts reactions typically fail on strongly deactivated rings. The pyridine ring of quinoline is deactivated and does not undergo Friedel-Crafts reactions.[15] Furthermore, the basic nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the entire ring system.[16][17] Therefore, direct Friedel-Crafts reactions on 4-hydroxyquinoline are challenging and not commonly reported. Successful C-C bond formation often relies on alternative strategies, such as metal-catalyzed cross-coupling reactions or functionalization of pre-existing groups.

Summary of Regioselectivity

The following table summarizes the typical outcomes for electrophilic substitution on the 4-hydroxyquinoline scaffold, highlighting the influence of the reaction type and conditions.

| Reaction Type | Typical Reagents | Conditions | Major Product Position(s) | Key Considerations |

| Bromination | Br₂ in Acetic Acid | Room Temp | C3 | Activation by C4-OH favors substitution on the heterocyclic ring. |

| Chlorination | SO₂Cl₂ or NCS | Varies | C3, C6, C8 | Product distribution is highly sensitive to the specific reagent and conditions. |

| Nitration | HNO₃ / H₂SO₄ | 0-5 °C | C5, C7 (on benzenoid ring) | Requires strong acids; mixture of isomers is common. Low temp is critical. |

| Sulfonation | H₂SO₄ / SO₃ | 80-100 °C | C5, C7 | Temperature can influence isomeric ratio. Favors substitution on the benzenoid ring. |

| Friedel-Crafts | R-X / AlCl₃ | N/A | Generally Unreactive | Lewis acid catalyst is complexed by the basic nitrogen, deactivating the ring. |

Conclusion and Future Outlook

The electrophilic substitution of 4-hydroxyquinoline is a nuanced field where regiochemical outcomes are dictated by a delicate balance of activating and deactivating electronic effects, tautomeric forms, and reaction conditions. While the benzenoid ring is the general site of attack for strong electrophiles due to the deactivating nature of the pyridine nitrogen, the powerful C4-hydroxyl group can direct substitution to the C3 position under specific conditions. For researchers and drug development professionals, a deep, mechanistic understanding is paramount for designing rational synthetic routes to novel quinoline derivatives. Future advancements will likely focus on the development of highly regioselective catalytic methods, including biocatalysis and transition-metal-catalyzed C-H functionalization, to overcome the limitations of classical electrophilic substitution and provide more efficient and sustainable access to this vital chemical scaffold.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of 4-hydroxy quinolines. Google Patents.

- Preparation of 4-hydroxyquinoline compounds. Google Patents.

-

Electrophilic substitution reaction in quinoline and isoquinoline. Organic Chemistry. Available at: [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

The Chemistry of 4-Hydroxyquinolines. ACS Publications. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. Available at: [Link]

-

Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

-

Reaction of hydroxyl-quinoline with pentafluoropyridin. ResearchGate. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. University of Manchester. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Available at: [Link]

-

Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. National Institutes of Health (NIH). Available at: [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

- Method of making 8-hydroxy quinoline. Google Patents.

-

Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Available at: [Link]

-

Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. PubChem. Available at: [Link]

- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Friedel-Crafts Alkylation. YouTube. Available at: [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. reddit.com [reddit.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 11. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

Technical Guide: Initial Investigation of 4-Hydroxy-7-nitroquinoline Antimicrobial Effects

Executive Summary

This technical guide provides a structured framework for evaluating the antimicrobial potential of 4-Hydroxy-7-nitroquinoline (4H7NQ) . Unlike third-generation fluoroquinolones (e.g., ciprofloxacin), 4H7NQ lacks the N-1 alkylation and C-3 carboxyl group typically required for high-affinity DNA gyrase inhibition. Consequently, its antimicrobial activity likely stems from alternative mechanisms, primarily nitro-reduction activation or metal chelation , rather than canonical topoisomerase poisoning.

This guide outlines the critical path for characterizing this scaffold: from purity assessment and phenotypic screening (MIC) to mechanistic deconvolution (nitroreductase dependence) and early-stage genotoxicity profiling.

Part 1: Chemical Basis & Rationale[1][2]

Structural Analysis & Tautomerism

The biological activity of 4-hydroxyquinolines is governed by their ability to tautomerize. In solution, 4H7NQ exists in equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolinone).

-

The 4-Oxo Pharmacophore: The keto tautomer is generally the bioactive species for hydrogen bonding with bacterial targets.

-

The 7-Nitro Warhead: The nitro group at position 7 renders the molecule a potential "prodrug." Bacterial nitroreductases (Type I and II) can reduce this group to reactive nitroso and hydroxylamine intermediates, causing DNA strand breaks—a mechanism distinct from fluoroquinolones but similar to nitrofurans and metronidazole.

DOT Visualization: Structure-Activity Zones

The following diagram visualizes the functional zones of the 4H7NQ scaffold to guide your SAR (Structure-Activity Relationship) logic.

Caption: Functional dissection of 4H7NQ. The 7-NO2 group suggests a radical-based mechanism, while the 4-OH/Oxo motif supports binding.

Part 2: Experimental Protocols

Purity & Preparation (Pre-Screening)

Commercially available 4H7NQ is often an intermediate for synthesis and may contain precursors (e.g., 3-nitroaniline derivatives).

-

Requirement: Purity >98% via HPLC (254 nm).

-

Solubility: 4H7NQ is poorly soluble in water.

-

Stock Solution: Dissolve in 100% DMSO to 10 mg/mL (approx. 50 mM).

-

Working Solution: Dilute in media.[1] Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity masking the compound's effect.

-

Phenotypic Screening: MIC Determination

Follow CLSI M07-A10 standards for broth microdilution. This protocol is self-validating through the use of reference strains.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polypropylene plates (round bottom).

-

Control Strains: E. coli ATCC 25922 (Gram-neg), S. aureus ATCC 29213 (Gram-pos).

Step-by-Step Workflow:

-

Inoculum Prep: Prepare a 0.5 McFarland suspension (

CFU/mL) from fresh colonies. Dilute 1:150 in CAMHB to reach a final assay concentration of -

Compound Dilution: Perform 2-fold serial dilutions of 4H7NQ in CAMHB across the plate (Range: 128 µg/mL to 0.25 µg/mL).

-

Controls:

-

Positive Control:[2] Ciprofloxacin (validates the assay setup).

-

Solvent Control: Media + 1% DMSO (validates no solvent toxicity).

-

Sterility Control: Media only.

-

-

Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

-

Readout: The MIC is the lowest concentration with no visible growth.

Data Interpretation Table:

| Result (µg/mL) | Classification (Investigational) | Action |

| < 4 | Potent Hit | Proceed to Mechanism of Action (MoA). |

| 4 – 32 | Moderate Activity | Assess solubility limits; check for precipitation. |

| > 64 | Inactive | Compound likely requires C-3/N-1 optimization. |

Mechanistic Investigation: The "Nitro-Switch" Assay

To determine if activity is driven by the nitro group (prodrug activation), compare MICs under aerobic vs. anaerobic conditions.

-

Rationale: Anaerobic conditions often enhance the activity of nitro-heterocycles (like Metronidazole) because low-redox-potential electron transport proteins (ferredoxins) more efficiently reduce the nitro group to toxic radicals.

-

Protocol Modification:

-

Run parallel MIC plates.

-

Set A: Standard aerobic incubation.

-

Set B: Anaerobic chamber incubation (GasPak or chamber: 80% N2, 10% CO2, 10% H2).

-

-

Analysis: If MIC (Anaerobic) is significantly lower (≥ 4-fold) than MIC (Aerobic), the mechanism is likely reductive activation .

Part 3: Mechanistic Deconvolution Workflow

If the compound shows activity (MIC < 32 µg/mL), use the following logic flow to categorize the mechanism. This distinguishes "dirty" toxicity from specific target engagement.

Caption: Decision tree for distinguishing nitro-radical mechanism from canonical target inhibition.

Part 4: Early Safety Profiling (The "Red Flag" Check)

Because 4H7NQ contains a nitro group on an aromatic ring, it carries a high risk of mutagenicity (similar to initial nitro-quinolines that were abandoned). You must perform a genotoxicity screen early.

Ames Test (Salmonella Reverse Mutation Assay)

-

Strain: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform with and without S9 rat liver extract.

-

Relevance: Nitro-compounds are often direct-acting mutagens (active without S9) due to bacterial nitroreductases in the test strain itself.

-

Success Criterion: If the compound is mutagenic at concentrations near the MIC, it is likely unsuitable as a drug candidate without structural modification to reduce genotoxicity.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[4] [Link]

-

Peterson, F. J., et al. (1979).[5] "Reduction of polynitroaromatic compounds: the bacterial nitroreductases." Journal of Biological Chemistry. (Contextual grounding for nitro-reduction mechanism).

-

Wolfson, J. S., & Hooper, D. C. (1989). "Fluoroquinolone antimicrobial agents."[2][6] Clinical Microbiology Reviews, 2(4), 378–424. (Foundational SAR for quinoline ring systems). [Link]

- Denny, W. A., et al. (2005). "Nitroreductase-based GDEPT." Current Pharmaceutical Design.

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluation of 4-Hydroxy-7-nitroquinoline against HCT116 Colon Cancer Cells

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous anticancer agents including camptothecin and bosutinib. 4-Hydroxy-7-nitroquinoline (CAS: 13915-77-0), also known as 7-Nitro-4-quinolinol, represents a critical synthetic intermediate and a bioactive research compound. Its structural features—specifically the planar quinoline ring and the 7-nitro group—suggest a mechanism of action involving DNA intercalation and potential bioreductive activation leading to Reactive Oxygen Species (ROS) generation.

This Application Note provides a standardized workflow for evaluating the efficacy of 4-Hydroxy-7-nitroquinoline against the HCT116 human colorectal carcinoma cell line. HCT116 cells (p53 wild-type, mismatch repair-deficient) are a robust model for screening cytotoxic agents that may trigger apoptosis via DNA damage response pathways.

Key Objectives

-

Determine Potency: Establish the half-maximal inhibitory concentration (

) using metabolic viability assays. -

Validate Mode of Death: Distinguish between apoptosis and necrosis using Flow Cytometry.

-

Elucidate Mechanism: Investigate the activation of apoptotic markers (Caspase-3, PARP) and p53 response.

Experimental Workflow

The following diagram outlines the logical progression of the evaluation, ensuring that resources are prioritized for compounds showing valid antiproliferative activity.

Figure 1: Decision-tree workflow for the evaluation of quinoline derivatives in HCT116 cells.

Materials & Compound Preparation[1][2][3][4]

Chemical Properties[1][2][5][6][7]

-

Compound: 4-Hydroxy-7-nitroquinoline (7-Nitro-4-quinolinol)

-

Molecular Weight: 190.16 g/mol

-

Solubility: Poorly soluble in water; soluble in DMSO (Dimethyl sulfoxide).

Stock Solution Protocol

Critical Step: Inaccurate solubilization is the primary cause of variability in quinoline assays.

-

Weigh 1.9 mg of 4-Hydroxy-7-nitroquinoline.

-

Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution.

-

Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.

-

Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture (HCT116)[1][4][5][8]

-

Media: McCoy’s 5A (modified) Medium or DMEM (High Glucose).

-

Supplement: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[1]

-

Culture Conditions: 37°C, 5%

, humidified atmosphere. -

Passaging: Maintain cells in exponential growth phase (subculture when 70-80% confluent).

Phase I: Cytotoxicity Assay (MTT Protocol)

This protocol determines the

Step-by-Step Methodology

-

Seeding: Trypsinize HCT116 cells and dilute to 5,000 cells/well in 100 µL of media. Plate into a 96-well clear-bottom plate.

-

Incubation: Incubate for 24 hours to allow attachment.

-

Treatment:

-

Prepare serial dilutions of the 10 mM stock in media.

-

Test Concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

-

Note: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.

-

-

Exposure: Incubate cells with the compound for 48 or 72 hours .

-

Development:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals form.

-

Carefully aspirate media (do not disturb crystals).

-

Dissolve crystals in 100 µL DMSO.

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis Template

Normalize data to the Vehicle Control (0 µM) set as 100% viability.

| Concentration (µM) | Absorbance (570nm) | % Viability | Standard Deviation |

| 0 (DMSO Control) | 1.250 | 100.0 | ± 2.5 |

| 1 | 1.200 | 96.0 | ± 3.1 |

| 10 | 0.950 | 76.0 | ± 4.2 |

| 25 | 0.625 | 50.0 | ± 5.0 |

| 50 | 0.300 | 24.0 | ± 3.8 |

| 100 | 0.100 | 8.0 | ± 1.5 |

Calculate

Phase II: Mode of Death (Annexin V/PI Staining)

If the

Protocol

-

Seeding: Plate HCT116 cells in 6-well plates at

cells/well. -

Treatment: Treat with the determined

concentration for 24 hours. Include a Positive Control (e.g., Doxorubicin or Staurosporine). -

Harvesting: Collect media (floating cells) and trypsinized adherent cells. Combine to ensure all apoptotic bodies are analyzed.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend in 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 mins at room temperature in the dark.

-

-

Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).

-

Q1 (Annexin- / PI+): Necrotic

-

Q2 (Annexin+ / PI+): Late Apoptotic

-

Q3 (Annexin- / PI-): Live

-

Q4 (Annexin+ / PI-): Early Apoptotic

-

Phase III: Mechanistic Hypotheses & Validation

The 7-nitro group on the quinoline ring is a key pharmacophore. In many nitro-aromatics, this group undergoes enzymatic reduction (e.g., by NQO1) or induces ROS, leading to DNA damage.

Hypothesized Pathway

The following diagram illustrates the likely signaling cascade induced by 4-Hydroxy-7-nitroquinoline in p53-wild-type HCT116 cells.

Figure 2: Hypothesized Mechanism of Action (MOA) involving ROS-mediated DNA damage and p53-dependent apoptosis.

Western Blot Validation Targets

To validate this pathway, perform Western Blotting on lysates from treated cells (24h exposure):

-

p53: Expect upregulation (HCT116 is p53 WT).

-

Cleaved Caspase-3: The executioner of apoptosis.

-

Cleaved PARP: A hallmark of irreversible apoptosis.

- -H2AX: A marker for DNA double-strand breaks (indicative of intercalation/ROS damage).

References

-

National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. PubMed Central. Retrieved from [Link]

-

Cytion. (n.d.). HCT116 Cells - Standardized Colon Cancer Model. Retrieved from [Link]

-

ResearchGate. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

Sources

Application Note: Technical Evaluation of 4-Hydroxy-7-nitroquinoline in PC3 Models

This Application Note is designed for researchers and drug discovery scientists evaluating the pharmacological potential of 4-Hydroxy-7-nitroquinoline (4H7NQ) , a bioactive quinoline scaffold, in the context of PC3 prostate cancer cells .

The PC3 cell line is a standard model for Castration-Resistant Prostate Cancer (CRPC) , characterized by high metastatic potential, lack of Androgen Receptor (AR) expression, and PTEN deficiency. This guide provides a rigorous framework for solubilization, treatment, and mechanistic evaluation.

Introduction & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous anticancer agents (e.g., Camptothecin, Bosutinib). 4-Hydroxy-7-nitroquinoline (4H7NQ) represents a specific functionalized derivative where the 7-nitro group offers potential for bioreductive activation or electronic modulation of the core ring, while the 4-hydroxy group (tautomeric with 4-quinolone) facilitates hydrogen bonding or metal chelation.

In the context of PC3 cells, which are notoriously resistant to standard androgen deprivation therapies (ADT), 4H7NQ is evaluated for its potential to:

-

Intercalate DNA/Inhibit Topoisomerases: Typical of planar quinoline structures.

-

Induce Oxidative Stress: Via the redox cycling of the nitro moiety.

-

Modulate Survival Signaling: Targeting the constitutive PI3K/Akt pathway driven by PTEN loss in PC3 cells.

Compound Handling & Formulation

Critical Quality Attribute: 4H7NQ is hydrophobic and potentially photosensitive due to the nitro group. Proper formulation is essential to prevent precipitation in aqueous media.

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: MW of 4-Hydroxy-7-nitroquinoline ≈ 190.16 g/mol .

-

Dissolve 9.5 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Working Solutions

-

Diluent: RPMI-1640 Medium + 10% FBS.

-

Vehicle Control: The final DMSO concentration must remain < 0.5% (v/v) to avoid solvent cytotoxicity.

-

Pre-warming: Sonicate the stock solution for 5 minutes at 37°C if visible crystals form upon thawing.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTS Assay)

Objective: Determine the IC50 of 4H7NQ in PC3 cells over 72 hours.

Materials:

-

PC3 cells (exponential growth phase).

-

MTS Reagent (Promega CellTiter 96® AQueous One).

-

96-well clear-bottom plates.

Step-by-Step Workflow:

-

Seeding: Plate PC3 cells at 3,000 cells/well in 100 µL complete media.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Prepare serial dilutions of 4H7NQ: 0, 1, 5, 10, 25, 50, 100 µM.

-

Aspirate old media and add 100 µL of drug-containing media.

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Docetaxel 10 nM) .

-

-

Incubation: Incubate for 72 hours.

-

Readout:

-

Add 20 µL MTS reagent per well.

-

Incubate 2-4 hours until color develops.

-

Measure Absorbance at 490 nm .

-

-

Analysis: Normalize to Vehicle Control = 100%. Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Protocol B: Clonogenic Survival Assay

Objective: Assess long-term reproductive viability after 4H7NQ exposure.

-

Seeding: Seed 500 cells/well in a 6-well plate.

-

Treatment: Treat with IC50 and 2xIC50 concentrations of 4H7NQ for 24 hours .

-

Wash: Remove drug, wash with PBS, and replace with fresh drug-free media.

-

Growth: Incubate for 10-14 days until colonies (>50 cells) form.

-

Staining: Fix with Methanol:Acetic Acid (3:1) and stain with 0.5% Crystal Violet.

-

Quantification: Count colonies and calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Mechanistic Investigation: Apoptosis & Signaling

To validate the mechanism of action, we examine the induction of apoptosis and the modulation of the Akt pathway (critical in PC3).

Flow Cytometry: Annexin V / PI Staining

-

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Gating Strategy: Exclude doublets (FSC-A vs FSC-H). Gate on viable cells.

-

Expected Result: If 4H7NQ acts via DNA damage, expect S-phase or G2/M arrest followed by an increase in the Annexin V+ population.

Signaling Pathway Analysis (Western Blot)

-

Targets:

-

p-Akt (Ser473): Assessment of survival signaling inhibition.

-

γ-H2AX: Marker for DNA Double-Strand Breaks (DSBs).

-

Cleaved PARP: Marker of executioner caspase activity.

-

Data Visualization & Logic

Experimental Workflow

The following diagram outlines the logical flow for evaluating 4H7NQ, ensuring data integrity through sequential validation.

Caption: Step-by-step evaluation pipeline for 4H7NQ in PC3 cells, moving from dose-finding to mechanistic confirmation.

Hypothetical Mechanism of Action in PC3

PC3 cells are PTEN-null, leading to constitutive Akt activation. Quinolines often intercalate DNA, causing stress that may override survival signals.

Caption: Proposed signaling interaction. 4H7NQ induces stress (DNA/ROS) which must overcome Akt survival signals to trigger apoptosis in p53-null PC3 cells.

Data Summary Template

Use the following table structure to record and compare your experimental results.

| Assay Type | Metric | Control (DMSO) | 4H7NQ (Low Dose) | 4H7NQ (High Dose) | Interpretation |

| MTS Viability | Absorbance (490nm) | 1.25 ± 0.05 | 0.98 ± 0.03 | 0.45 ± 0.02 | Dose-dependent cytotoxicity observed. |

| Apoptosis | % Annexin V+ | 4.2% | 12.5% | 45.8% | Induction of programmed cell death. |

| Cell Cycle | % G2/M Phase | 15% | 22% | 55% | Suggests mitotic arrest/DNA damage. |

| Western Blot | p-Akt Intensity | 100% (Ref) | 85% | 30% | Suppression of survival pathway. |

References

-